molecular formula C14H24ClNO B1681240 Tapentadol CAS No. 175591-23-8

Tapentadol

Número de catálogo: B1681240
Número CAS: 175591-23-8
Peso molecular: 257.80 g/mol
Clave InChI: ZELFLGGRLLOERW-XCBLFTOQSA-N

Descripción

Tapentadol es un analgésico opioide de acción central que pertenece a la clase de los bencenoides. Se utiliza principalmente para el tratamiento del dolor moderado a intenso. This compound tiene un doble mecanismo de acción, funcionando tanto como agonista del receptor μ-opioide como inhibidor de la recaptación de noradrenalina. Esta combinación única le permite proporcionar un alivio eficaz del dolor con un riesgo potencialmente menor de efectos secundarios en comparación con otros opioides .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de tapentadol implica varios pasos clave:

    Formación del intermedio: El proceso comienza con la reacción de 3-bromoanisol con magnesio para formar un reactivo de Grignard. Este intermedio se hace reaccionar entonces con 3-cloropropanol para producir 3-(3-metoxifenil)propan-1-ol.

    Ciclización: El intermedio se cicla en presencia de un ácido fuerte para formar 3-(3-metoxifenil)tetrahidrofurano.

    Reducción y desmetilación: El derivado de tetrahidrofurano se reduce utilizando hidruro de litio y aluminio, seguido de desmetilación utilizando tribromuro de boro para producir 3-(3-hidroxifenil)tetrahidrofurano.

    Pasos finales: Los pasos finales implican la reacción del derivado de tetrahidrofurano con dimetilamina y la posterior reducción para producir this compound.

Métodos de producción industrial: La producción industrial de this compound suele seguir la misma ruta sintética pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, con un control cuidadoso de las condiciones de reacción para garantizar la pureza y la consistencia del producto final.

Tipos de reacciones:

    Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo fenólico, lo que lleva a la formación de derivados de quinona.

    Reducción: El compuesto puede reducirse en el grupo cetona para formar alcoholes secundarios.

    Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo aromático.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

    Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.

    Sustitución: Se emplean reactivos como el hidruro de sodio y los haluros de alquilo para las reacciones de sustitución.

Productos principales:

Aplicaciones Científicas De Investigación

Clinical Applications

1. Chronic Pain Management

  • Tapentadol has been shown to be effective in treating chronic pain conditions, including chronic low back pain and osteoarthritis. Studies indicate that it can provide long-term pain relief while reducing segmental sensitization .

2. Neuropathic Pain

  • The drug's efficacy in neuropathic pain is particularly noteworthy. Research indicates that this compound is effective for conditions such as diabetic neuropathy and postherpetic neuralgia, where it demonstrates superior outcomes compared to other analgesics like tramadol .

3. Cancer Pain

  • This compound is also utilized in managing cancer-related pain. Its ability to address both nociceptive and neuropathic components makes it a versatile option in oncology settings .

4. Postoperative Pain

  • Clinical trials have evaluated this compound for postoperative pain management, showing comparable or superior efficacy to traditional opioids with a favorable side effect profile .

Comparative Efficacy

A comparison of this compound with other analgesics highlights its advantages:

Analgesic Mechanism Efficacy in Neuropathic Pain Adverse Effects
This compoundMu-opioid agonist + NRIHighLower than opioids
TramadolMu-opioid agonist + serotonin reuptake inhibitionModerateModerate
MorphineMu-opioid agonistLowHigh

Case Studies and Research Findings

Several studies provide insights into the clinical applications of this compound:

  • Chronic Low Back Pain : A randomized controlled trial demonstrated that patients receiving this compound experienced significant reductions in pain scores compared to those on placebo, with sustained relief over 12 weeks .
  • Diabetic Neuropathy : A study indicated that this compound significantly improved neuropathic pain symptoms and quality of life metrics in patients with diabetic neuropathy compared to standard treatment protocols .
  • Postoperative Pain Control : Research showed that patients administered this compound post-surgery reported lower pain intensity and required fewer rescue analgesics than those treated with traditional opioids .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of common opioid-related side effects such as constipation and sedation. This safety profile makes it an attractive option for long-term management of chronic pain conditions .

Mecanismo De Acción

Tapentadol ejerce sus efectos a través de dos mecanismos primarios:

Comparación Con Compuestos Similares

Tapentadol se compara a menudo con otros analgésicos como el tramadol y la oxicodona:

Compuestos similares:

  • Tramadol
  • Oxicodona
  • Morfina
  • Hidrocodona

El singular doble mecanismo de acción de this compound y su equilibrado perfil de eficacia y seguridad lo convierten en una opción valiosa en el tratamiento del dolor.

Actividad Biológica

Tapentadol is a centrally acting analgesic that has gained attention for its dual mechanism of action, functioning as both a mu-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI). This profile distinguishes it from traditional opioids and offers potential advantages in pain management, particularly in chronic pain conditions.

This compound's efficacy in pain relief is attributed to its unique pharmacological properties:

  • Mu-Opioid Receptor Agonism : this compound binds to the mu-opioid receptor with a binding affinity (Ki) of approximately 0.096 µM in rat models and 0.16 µM in human recombinant receptors, indicating a strong interaction that facilitates analgesic effects .
  • Norepinephrine Reuptake Inhibition : It also inhibits norepinephrine reuptake with a Ki value of 0.48 µM, which enhances its analgesic effect by increasing norepinephrine levels in the synaptic cleft .

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other opioids:

Receptor TypeThis compound Ki (µM)Morphine Ki (µM)Oxycodone Ki (µM)
Mu-Opioid Receptor (MOR)0.0960.030.02
Delta-Opioid Receptor (DOR)0.970.450.3
Kappa-Opioid Receptor (KOR)0.910.51.2
Norepinephrine Transporter0.48N/AN/A

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in various pain conditions:

  • Chronic Pain Management : A randomized controlled trial assessed this compound extended release (ER) for chronic pain associated with diabetic peripheral neuropathy (DPN). Patients demonstrated significant reductions in pain intensity, with mean changes from baseline showing a reduction of approximately 3.22 points on an 11-point scale during the titration phase .
  • Neuropathic Pain : In another study, this compound was compared with pregabalin for neuropathic pain management, showing comparable efficacy and improved tolerability profiles, particularly regarding dizziness and somnolence .
  • Trigeminal Neuralgia Case Study : A case report highlighted the effectiveness of this compound in a patient with severe trigeminal neuralgia who had previously failed multiple treatments. The patient reported significant pain relief within days of starting this compound, suggesting its potential utility in treating this challenging condition .

Safety Profile

The safety profile of this compound has been extensively studied:

  • Adverse Events : A review indicated that gastrointestinal side effects were common but generally less severe than those associated with traditional opioids like oxycodone. The incidence of nausea and vomiting was notably lower in patients treated with this compound compared to those receiving oxycodone controlled release .
  • Tolerability : In elderly populations, this compound exhibited similar tolerability compared to younger patients, making it a suitable option for chronic pain management across age groups .

Propiedades

Número CAS

175591-23-8

Fórmula molecular

C14H24ClNO

Peso molecular

257.80 g/mol

Nombre IUPAC

3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m0./s1

Clave InChI

ZELFLGGRLLOERW-XCBLFTOQSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

SMILES isomérico

CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl

SMILES canónico

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Apariencia

Solid powder

melting_point

202-205

Key on ui other cas no.

175591-23-8

Pictogramas

Irritant; Health Hazard; Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

In water, 1161 mg/L at 25 °C (est)

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol
Nucynta
tapentadol
tapentadol hydrochloride

Presión de vapor

1.119X10-4 mm Hg at 25 °C (est)

Origen del producto

United States

Synthesis routes and methods I

Procedure details

The steps are: add 3-(3-methoxy-phenyl)-N,N,2-trimethyl pentylamine into a reaction flask, add hydroiodic acid, and perform heating and reflux for 5 hours; detect the reaction process by TLC; after that, cool the resultant to the room temperature, pour it to an alkaline solution to make the pH become 9, perform extraction by ethyl acetate and rinse by water; recycle the solvent by drying and decompression to obtain a light yellow liquid, 3-(3-hydroxy-phenyl)-N,N,2-trimethyl pentylamine; and separate the mother solution by a separator, form the salt by the acidification of hydrochloric acid to obtain tapentadol hydrochloride. HPLC: 99.56%, ee %>99.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of [1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester (9 g, 0.02 mol) and methanol (27 ml), a solution of sodium hydroxide (4 g, 0.10 mol) and water (18 ml) was added at 20-25° C. and mixture was stirred at 28-35° C. for 20 hours. Reaction mixture was further stirred at 45-50° C. for 6 hours and solvent was distilled off. Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature and washed with isopropyl ether (2×10 ml). Aqueous layer was separated and aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C. reaction mixture was saturated with sodium chloride and extracted with ethyl acetate (2×50 ml). All ethyl acetate extracts were combined, washed with water, dried and solvent was distilled off to give 4.24 g of title compound.
Name
[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tapentadol
Reactant of Route 2
Reactant of Route 2
Tapentadol
Reactant of Route 3
Tapentadol
Reactant of Route 4
Tapentadol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tapentadol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tapentadol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.